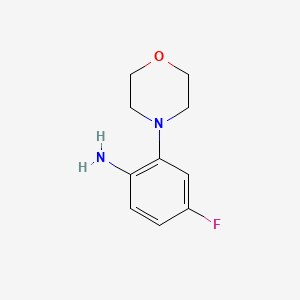

4-Fluoro-2-morpholinoaniline

Description

General Overview and Research Significance of 3-Fluoro-4-morpholinoaniline (B119058)

3-Fluoro-4-morpholinoaniline, with the CAS number 93246-53-8, is a fluorinated aromatic amine that has garnered significant attention in the scientific community. innospk.comnih.gov Its molecular structure, which incorporates a fluorine atom and a morpholine (B109124) ring attached to an aniline (B41778) core, imparts unique chemical properties and biological activities. innospk.comossila.com This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical and material science sectors. ossila.com

The presence of the fluorine atom, an electron-withdrawing group, alongside the electron-rich morpholine moiety, creates a distinct electronic environment within the molecule. This influences its reactivity and interactions with biological targets. Researchers are particularly interested in its role as a key intermediate in the production of advanced therapeutic agents and its potential in developing novel materials. innospk.comossila.com

Interactive Table 1: General Properties of 3-Fluoro-4-morpholinoaniline

| Property | Value | Source |

|---|---|---|

| CAS Number | 93246-53-8 | innospk.com |

| Molecular Formula | C₁₀H₁₃FN₂O | innospk.com |

| Molecular Weight | 196.22 g/mol | ossila.com |

| Appearance | Off-white to brown crystalline powder | innospk.com |

| Melting Point | 121-123 °C | innospk.com |

| Boiling Point | 364.9±42.0 °C at 760 mmHg | innospk.com |

| Density | 1.2±0.1 g/cm³ | innospk.com |

| Purity | >98% | ossila.com |

Historical Context and Evolution of Research on 3-Fluoro-4-morpholinoaniline and Related Fluorinated Aromatic Amines

The study of organofluorine chemistry, which encompasses compounds like 3-fluoro-4-morpholinoaniline, has its roots in the late 19th and early 20th centuries. nih.gov The industrial production of organic fluorine compounds began in the early 20th century, initially focusing on refrigerants. ugr.es A significant advancement in the synthesis of fluorinated aromatic compounds was the Balz-Schiemann reaction, discovered in 1927, which involves the thermal decomposition of diazonium fluoroborates derived from aromatic amines. nih.govugr.es Another key method, the nucleophilic halogen exchange using potassium fluoride, was reported in 1936. nih.gov

Research into fluorinated amines specifically has evolved with the development of various N-F fluorinating agents. beilstein-journals.orgnih.gov These reagents have enabled more controlled and efficient methods for introducing fluorine into amine-containing molecules. beilstein-journals.org The synthesis and application of compounds like 3-fluoro-4-morpholinoaniline are a direct result of these foundational discoveries and the continuous development of fluorination techniques. researchgate.net The growing understanding of the unique properties conferred by fluorine substitution has driven the exploration of fluorinated aromatic amines in various scientific fields.

Role of 3-Fluoro-4-morpholinoaniline as a Key Chemical Intermediate in Advanced Synthesis

3-Fluoro-4-morpholinoaniline is a pivotal intermediate in the synthesis of several complex organic molecules. innospk.comresearchgate.net Its primary amine group and the morpholine moiety provide reactive sites for a variety of chemical transformations. ossila.com

A significant application of this compound is in the synthesis of the antibiotic Linezolid (B1675486). innospk.comgoogle.com The synthesis typically involves the reaction of 3-fluoro-4-morpholinoaniline to construct the core structure of the drug. researchgate.netresearchgate.net The process often starts with the substitution of morpholine onto a difluoronitrobenzene precursor, followed by the reduction of the nitro group to form the aniline. researchgate.netresearchgate.net

Furthermore, the primary amine of 3-fluoro-4-morpholinoaniline can readily react with aldehydes to form Schiff bases. ossila.com These Schiff base derivatives have shown interesting biological activities. ossila.com The compound can also be modified to create sulfonamide and carbamate (B1207046) derivatives, expanding its utility in the development of new chemical entities. ossila.comresearchgate.net

Interdisciplinary Research Applications of 3-Fluoro-4-morpholinoaniline

The unique structural features of 3-fluoro-4-morpholinoaniline have led to its application in various interdisciplinary research areas. innospk.com

Medicinal Chemistry and Drug Development

In medicinal chemistry, 3-fluoro-4-morpholinoaniline is a valuable scaffold for drug discovery. ossila.com Its most prominent role is as an intermediate in the synthesis of Linezolid, an oxazolidinone antibiotic used to treat serious bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). innospk.comgoogle.com

Beyond Linezolid, researchers have explored derivatives of 3-fluoro-4-morpholinoaniline for other therapeutic applications. For instance, Schiff bases derived from this compound have demonstrated biofilm inhibition capabilities. ossila.com Additionally, sulfonamide and carbamate derivatives have been synthesized and shown to possess antimicrobial activity. ossila.comresearchgate.net Studies have also investigated its potential in the development of anticancer agents. connectedpapers.com

Chemical Biology and Biochemical Assays

In the field of chemical biology, 3-fluoro-4-morpholinoaniline and its derivatives are utilized as tools to study biological processes. The antimicrobial properties of its derivatives, such as sulfonamides and carbamates, are evaluated through biochemical assays like determining the minimum inhibitory concentration (MIC) against various microbial strains. ossila.comresearchgate.net For example, some sulfonamide derivatives have shown promising activity with MIC values in the range of 6.25–25.0 μg/mL against certain bacteria and fungi. researchgate.net Schiff base derivatives have also been assessed for their ability to inhibit biofilm formation, with some showing better efficacy than Linezolid in in-vitro assays. ossila.com

Material Science, including Carbon Nanodots and OLEDs

The applications of 3-fluoro-4-morpholinoaniline extend to material science. innospk.com It has been investigated for its use in the development of carbon nanodots and organic light-emitting diodes (OLEDs). ossila.com The fluorinated nature of the compound can be leveraged to tune the emission wavelength of carbon nanodots. ossila.com For instance, decorating phenylenediamine carbon nanodots with 4-morpholinoaniline (B114313) has been shown to improve the photoluminescence quantum yield from 28.3% to 41.8%. ossila.com This suggests that the incorporation of 3-fluoro-4-morpholinoaniline could further modify and enhance these optical properties for applications in color conversion for white-light-emitting diodes. ossila.com

Interactive Table 2: Research Applications of 3-Fluoro-4-morpholinoaniline Derivatives

| Derivative Type | Application Area | Research Finding | Source |

|---|---|---|---|

| Linezolid Intermediate | Medicinal Chemistry | Key building block for the antibiotic Linezolid. | innospk.comresearchgate.net |

| Schiff Bases | Chemical Biology | Showed better biofilm inhibition (IC₅₀ of 12.97 μM) compared to linezolid (IC₅₀ of 15.93 μM). | ossila.com |

| Sulfonamides and Carbamates | Medicinal Chemistry | Exhibit antimicrobial activity with a minimum inhibitory concentration of 6.25-25.0 μg/mL. | ossila.com |

| Carbon Nanodots | Material Science | Can be used to tune the emission wavelength of carbon nanodots. | ossila.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-morpholin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O/c11-8-1-2-9(12)10(7-8)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCRCCLABFZZQGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC(=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies and Chemical Reactions of 3 Fluoro 4 Morpholinoaniline

Established Synthetic Routes for 3-Fluoro-4-morpholinoaniline (B119058)

Established methods for synthesizing 3-Fluoro-4-morpholinoaniline predominantly begin with activated nitrobenzene (B124822) derivatives, which facilitate the introduction of the morpholine (B109124) moiety before a final reduction step yields the target aniline (B41778).

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in the synthesis of 3-Fluoro-4-morpholinoaniline. This approach requires an aromatic ring that is activated by a potent electron-withdrawing group, typically a nitro group, which facilitates the displacement of a leaving group, such as a halide, by a nucleophile like morpholine.

The direct reaction between 4-fluoroaniline (B128567) and morpholine is not a commonly reported or viable route for the synthesis of 3-Fluoro-4-morpholinoaniline. In nucleophilic aromatic substitution, the aromatic ring must be electron-deficient to be attacked by a nucleophile. This is typically achieved by having a strong electron-withdrawing group (like a nitro group) positioned ortho or para to the leaving group (the fluorine atom). In 4-fluoroaniline, the amino group is an electron-donating group, which deactivates the ring toward nucleophilic attack, making the displacement of the fluorine atom by morpholine unfavorable under standard conditions.

A widely employed and efficient strategy for synthesizing the precursor to 3-Fluoro-4-morpholinoaniline involves the reaction of 1,2-difluoro-4-nitrobenzene with morpholine. researchgate.netgoogle.comresearchgate.net In this reaction, the nitro group strongly activates the benzene (B151609) ring for nucleophilic aromatic substitution. The fluorine atom at the C-4 position (para to the nitro group) is preferentially displaced by the morpholine nucleophile over the fluorine at the C-2 position (ortho to the nitro group). This regioselectivity leads to the formation of the intermediate, 4-(2-fluoro-4-nitrophenyl)morpholine (B124028). researchgate.net

One optimized process describes this condensation reaction using sodium carbonate as a catalyst, achieving a yield of over 98% with a purity of 99.5% when conducted at 78°C for 6 hours. researchgate.net Other reported conditions include performing the substitution in refluxing acetonitrile (B52724) or under neat (solvent-free) conditions. researchgate.net

| Starting Material | Nucleophile | Catalyst/Base | Solvent | Temperature | Yield | Product | Source |

|---|---|---|---|---|---|---|---|

| 1,2-difluoro-4-nitrobenzene | Morpholine | Sodium Carbonate | Not specified | 78°C | >98% | 4-(2-fluoro-4-nitrophenyl)morpholine | researchgate.net |

| 1,2-difluoro-4-nitrobenzene | Morpholine | None specified | Acetonitrile | Reflux | Not specified | 4-(2-fluoro-4-nitrophenyl)morpholine | researchgate.net |

| 1,2-difluoro-4-nitrobenzene | Morpholine | None specified | Neat | Not specified | Not specified | 4-(2-fluoro-4-nitrophenyl)morpholine | researchgate.net |

The final step in this synthetic sequence is the reduction of the nitro group in the 4-(2-fluoro-4-nitrophenyl)morpholine intermediate to a primary amine, yielding 3-Fluoro-4-morpholinoaniline. google.comgoogle.com A variety of reducing agents and methods can be employed for this transformation, each with specific conditions and efficiencies. google.comgoogle.comechemi.comichrom.com

Commonly used methods include:

Catalytic Hydrogenation : This involves using a metal catalyst such as Palladium on carbon (Pd/C) or Raney nickel in the presence of a hydrogen source. google.comechemi.com The hydrogen source can be hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium (B1175870) formate (B1220265). echemi.com For instance, hydrogenation over 10% Pd/C in ethanol (B145695) can afford the product in quantitative yield. echemi.com Another procedure uses Raney nickel with hydrogen gas under pressure at room temperature. echemi.com

Metal-Acid Reduction : A classic method involves the use of a metal, such as iron powder, in the presence of an acid or an electrolyte like ammonium chloride (NH₄Cl). researchgate.netechemi.com The reaction of 4-(2-fluoro-4-nitrophenyl)morpholine with iron powder and ammonium chloride in an ethanol-water mixture at reflux results in a yield of 92.6%. echemi.com

Other Reducing Agents : Sodium dithionite (B78146) (Na₂S₂O₄) in an acetone (B3395972) and water mixture has also been effectively used for this reduction, providing the final product in a 72% yield. jocpr.com

| Reducing Agent/System | Solvent | Conditions | Yield | Source |

|---|---|---|---|---|

| Fe / NH₄Cl | Ethanol / Water | Reflux | 92.6% | echemi.com |

| Raney Nickel / H₂ | Methanol / Ethanolamine | 5 kg/cm² H₂ pressure, RT | Not specified | echemi.com |

| 10% Pd/C / H₂ | Ethanol | STP, 18h | 100% | echemi.com |

| 10% Pd/C / Ammonium Formate | Methanol / THF | Stirring, 3h | Not specified | echemi.com |

| Sodium Dithionite (Na₂S₂O₄) | Acetone / Water | Room Temperature, 5h | 72% | jocpr.com |

| Iron Powder / Acid | Not specified | Not specified | Not specified | google.com |

Nucleophilic Aromatic Substitution Approaches

Advanced Reaction Conditions and Optimization Strategies in 3-Fluoro-4-morpholinoaniline Synthesis

Optimizing the synthesis of 3-Fluoro-4-morpholinoaniline involves fine-tuning reaction parameters such as solvent choice and the use of catalysts to maximize yield, purity, and process efficiency.

The choice of solvent and catalyst is critical in both the nucleophilic aromatic substitution and the nitro reduction steps.

In the SNAr reaction between 1,2-difluoro-4-nitrobenzene and morpholine, solvents like acetonitrile are used, although the reaction can also proceed without any solvent (neat conditions). researchgate.net The use of a base catalyst, such as sodium carbonate, is beneficial as it neutralizes the hydrofluoric acid (HF) generated as a byproduct, driving the reaction to completion and preventing side reactions. google.com

For the nitro group reduction, the solvent system is chosen based on the reducing agent.

Catalytic hydrogenation with Pd/C is often performed in alcoholic solvents like ethanol or methanol. echemi.com

Reductions using iron powder are typically carried out in a mixture of ethanol and water, with ammonium chloride acting as an electrolyte. researchgate.net

The use of sodium dithionite is effective in an acetone/water solvent system. jocpr.com

The catalysts themselves are central to the reactions. In the SNAr step, a simple base like Na₂CO₃ can serve as a catalyst. google.com In the reduction step, heterogeneous catalysts like Pd/C and Raney nickel are employed for their high activity and ease of removal from the reaction mixture by filtration. echemi.com

Temperature and Pressure Optimization for Yield and Purity

The synthesis of 3-fluoro-4-morpholinoaniline typically involves the reduction of its nitro precursor, 4-(2-fluoro-4-nitrophenyl)morpholine. The optimization of temperature and pressure for this critical reduction step has been explored through various methodologies to maximize yield and purity.

One common and effective method is catalytic hydrogenation. Research has demonstrated that the hydrogenation of 4-(2-fluoro-4-nitrophenyl)morpholine using a 10% Palladium on carbon (Pd/C) catalyst can be successfully performed under standard temperature and pressure (STP) conditions. echemi.com Stirring the reaction suspension under a hydrogen atmosphere at approximately 1 atm and room temperature for 18 hours resulted in a near-quantitative yield of 99%. echemi.com For process intensification, conducting the reaction in a hydrogen reactor under an elevated pressure of 4 bar can reduce the reaction time to 5 hours. echemi.com

Alternative reduction strategies also show effective optimization. The use of ammonium formate as a hydrogen source in the presence of a Pd/C catalyst at a moderately elevated temperature of 45-50°C for 8 hours has been reported to yield 95% of the final product. echemi.com Another approach involves the use of sodium sulfide (B99878) in an aqueous solution. In this method, the nitro precursor is added to a heated solution (90 °C) of sodium sulfide, followed by a 2.5-hour reflux. google.com Subsequent cooling, filtration, and recrystallization from an aqueous ethanol solution yield 3-fluoro-4-morpholinoaniline with a purity of 99.5% as determined by HPLC. google.com

The synthesis of the precursor itself, 4-(2-fluoro-4-nitrophenyl)morpholine, has also been optimized. The reaction between 3,4-difluoro-nitrobenzene and morpholine at a controlled temperature of 78 °C for 6 hours can achieve a yield of over 98% with a purity of 99.5%. researchgate.net

Table 1: Optimized Conditions for the Reduction of 4-(2-fluoro-4-nitrophenyl)morpholine

| Reducing System | Catalyst | Temperature | Pressure | Time | Yield | Purity |

| H₂ | 10% Pd/C | Room Temp | ~1 atm | 18 h | 99% | Not specified |

| H₂ | 10% Pd/C | Not specified | 4 bar | 5 h | 89% | Not specified |

| Ammonium Formate | 10% Pd/C | 45-50°C | Atmospheric | 8 h | 95% | Not specified |

| Sodium Sulfide | None | 90°C to reflux | Atmospheric | 2.5 h | 85% | 99.5% (HPLC) |

Chemical Transformations and Derivatization of 3-Fluoro-4-morpholinoaniline

The chemical structure of 3-fluoro-4-morpholinoaniline, featuring a primary aromatic amine, a fluorine substituent, and a morpholine ring, allows for a wide range of chemical transformations and the synthesis of diverse derivatives.

Studies on the electrochemical oxidation of the closely related analog, 4-morpholinoaniline (B114313), provide insight into the potential oxidative pathways for 3-fluoro-4-morpholinoaniline. The electrochemical oxidation of 4-morpholinoaniline is shown to proceed via the formation of a reactive p-benzoquinonediimine intermediate. researchgate.net This intermediate is susceptible to further reactions, including hydrolysis or participation in Michael addition reactions. This suggests that 3-fluoro-4-morpholinoaniline would likely undergo a similar oxidation at the aniline moiety to form a corresponding fluoro-substituted quinonediimine, which could then be used as a reactive intermediate for the synthesis of more complex molecules. researchgate.net This process can lead to electrochemical trimerization, providing a green and reagent-less method for synthesizing larger, conjugated molecules. researchgate.net

Information regarding the reduction of 3-fluoro-4-morpholinoaniline is limited, primarily because the compound itself is most commonly synthesized via a reduction pathway. The functional groups present—a primary aromatic amine, an aryl fluoride, and a morpholine ring—are generally stable under common reducing conditions. Further reduction would require harsh conditions, such as high-pressure catalytic hydrogenation or a Birch reduction to reduce the aromatic ring, which are not typical transformations for this class of compounds in its common applications.

The reactivity of the aromatic ring in 3-fluoro-4-morpholinoaniline is strongly influenced by its three substituents.

Nucleophilic Aromatic Substitution (SNAr): The precursor to 3-fluoro-4-morpholinoaniline is synthesized via an SNAr reaction where morpholine displaces a fluorine atom from 1,2-difluoro-4-nitrobenzene. researchgate.netresearchgate.net This reaction is facilitated by the strongly electron-withdrawing nitro group. However, once the nitro group is reduced to the strongly electron-donating amino group, the aromatic ring becomes highly activated. This deactivates the ring towards SNAr, making the displacement of the remaining fluorine atom by a nucleophile significantly more difficult.

Electrophilic Aromatic Substitution (EAS): The amino and morpholino groups are powerful activating, ortho-, para-directing groups. They work in concert to strongly activate the aromatic ring towards electrophiles. Based on the directing effects, the most probable site for electrophilic attack is the position ortho to the morpholino group and meta to the amino and fluoro groups (C-5 position), which is sterically accessible and electronically enriched.

The primary amine functionality of 3-fluoro-4-morpholinoaniline readily undergoes condensation reactions with various aldehydes and ketones to form Schiff bases (imines). ossila.com This reaction typically involves heating the reactants, often in a solvent like methanol, and may be catalyzed by the addition of an acid or base to improve yields. acta.co.in

The general reaction is as follows: C₁₀H₁₃FN₂O + RCHO → C₁₀H₁₂FN=CHR + H₂O

These Schiff base derivatives are of interest for their biological activities. For instance, a Schiff base derived from 3-fluoro-4-morpholinoaniline and an aldehyde demonstrated potent biofilm inhibition activity. ossila.com Furthermore, Schiff bases derived from the non-fluorinated analog, 4-morpholinoaniline, have been used to synthesize metal complexes with Cu(II), Co(II), Zn(II), and VO(IV), which have been evaluated for antimicrobial and anticancer properties. nih.gov

Table 2: Examples of Schiff Base Formation

| Amine | Carbonyl Compound | Resulting Derivative Class |

| 3-Fluoro-4-morpholinoaniline | Aldehydes | N-(arylmethylidene)-3-fluoro-4-morpholinoanilines |

| 4-Morpholinoaniline | Substituted Salicylaldehydes | 2-[((4-morpholinophenyl)imino)methyl]phenols |

| 4-Morpholinoaniline | Various Benzaldehydes/Ketones | Azomethine Compounds |

Synthesis of Sulfonamide and Carbamate (B1207046) Derivatives

The nucleophilic primary amine of 3-fluoro-4-morpholinoaniline is readily acylated, allowing for the synthesis of sulfonamide and carbamate derivatives. These reactions are important for creating compounds with potential pharmacological applications. researchgate.net

Sulfonamides: A series of novel sulfonamides have been synthesized in good yields (75–89%) by reacting 3-fluoro-4-morpholinoaniline with various substituted aryl sulfonyl chlorides in a suitable solvent. researchgate.net These derivatives have been shown to possess potent antimicrobial, particularly antifungal, activity. researchgate.net

Carbamates: Similarly, carbamate derivatives can be prepared by treating 3-fluoro-4-morpholinoaniline with different aryl or acyclic chloroformates. researchgate.net This reaction also proceeds in high yield and has been used to generate compounds with notable antimicrobial properties. researchgate.netossila.com For example, benzyl (B1604629) N-(3-fluoro-4-morpholin-4-ylphenyl)carbamate is a known derivative synthesized from this reaction. pharmacompass.com

The synthesis of these derivatives has been shown to be a valuable strategy for modifying the biological activity of the parent aniline compound. researchgate.net

Formation of Triazole Derivatives

The synthesis of 1,2,3-triazole derivatives from 3-fluoro-4-morpholinoaniline is a notable example of its application in "click chemistry." A highly efficient one-pot reaction allows for the creation of diverse 4-[3-fluoro-4-(morpholin-4-yl)]phenyl-1H-1,2,3-triazole derivatives. This process involves the in situ generation of 4-(4-azido-2-fluorophenyl)morpholine from 3-fluoro-4-morpholinoaniline through diazotization followed by azidation. researchgate.netossila.com The resulting azide (B81097) intermediate is not isolated but is immediately subjected to a copper(I)-catalyzed [3+2] cycloaddition reaction with a variety of terminal alkynes. researchgate.netwikipedia.org

This synthetic strategy is advantageous as it avoids the isolation of potentially unstable azide intermediates and allows for the rapid assembly of a library of triazole compounds. The reaction proceeds with high yields and tolerates a range of functional groups on the alkyne partner. researchgate.net

Table 1: Examples of 1,2,3-Triazole Derivatives Synthesized from 3-Fluoro-4-morpholinoaniline

| Alkyne Reactant | Resulting Triazole Derivative | Reference |

|---|---|---|

| Phenylacetylene | 4-(3-Fluoro-4-morpholinophenyl)-1-phenyl-1H-1,2,3-triazole | researchgate.net |

| Propargyl alcohol | (4-(3-Fluoro-4-morpholinophenyl)-1H-1,2,3-triazol-1-yl)methanol | researchgate.net |

| 1-Ethynyl-4-fluorobenzene | 1-(4-Fluorophenyl)-4-(3-fluoro-4-morpholinophenyl)-1H-1,2,3-triazole | researchgate.net |

Synthesis of Tetrazole Derivatives

3-Fluoro-4-morpholinoaniline serves as a crucial precursor for the synthesis of complex tetrazole-containing compounds, which are recognized as important pharmacophores. A key intermediate, 1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-amine, is synthesized from the parent aniline. This intermediate becomes the platform for constructing a variety of N-substituted tetrazole amides.

The general synthetic procedure involves the acylation of 1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-amine with various acid chlorides. The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) (CH2Cl2) at a reduced temperature (0 °C), in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) to neutralize the hydrochloric acid byproduct. The mixture is then stirred at room temperature for several hours to ensure the completion of the reaction. This method provides a straightforward route to a diverse range of N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amide derivatives.

Table 2: Synthesis of N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) Amide Derivatives

| Acid Chloride Reactant | Resulting Tetrazole Amide Derivative | Reaction Conditions |

|---|---|---|

| Acetyl chloride | N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl)acetamide | CH2Cl2, DIPEA, 0 °C to RT, 10h |

| Benzoyl chloride | N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl)benzamide | CH2Cl2, DIPEA, 0 °C to RT, 10h |

| 2-Nitrobenzoyl chloride | N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl)-2-nitrobenzamide | CH2Cl2, DIPEA, 0 °C to RT, 10h |

Synthesis of Carboxamide Derivatives

The primary amine of 3-fluoro-4-morpholinoaniline can be readily acylated to form carboxamide derivatives. This transformation is a fundamental reaction in organic synthesis, often employed to introduce diverse structural motifs and modify the physicochemical properties of the parent molecule. The reaction typically involves treating the aniline with an acylating agent, such as an acid chloride or acid anhydride, in the presence of a base.

For instance, the reaction of 3-fluoro-4-morpholinoaniline with an appropriate acid chloride (R-COCl) in a non-protic solvent, often with a tertiary amine like triethylamine (B128534) or pyridine (B92270) to act as an acid scavenger, yields the corresponding N-(3-fluoro-4-morpholinophenyl)amide. This direct acylation is a versatile method for creating a wide range of derivatives, as a vast number of acid chlorides are commercially available or readily synthesized.

Table 3: General Scheme for Carboxamide Synthesis

| Amine Reactant | Acylating Agent | General Product Structure |

|---|---|---|

| 3-Fluoro-4-morpholinoaniline | R-COCl (Acid Chloride) | N-(3-fluoro-4-morpholinophenyl)amide |

Integration into Complex Heterocyclic Systems

Beyond the formation of five-membered heterocycles like triazoles and tetrazoles, 3-fluoro-4-morpholinoaniline is a valuable substrate for building more complex, fused heterocyclic systems, such as quinolines. Classic quinoline (B57606) syntheses, including the Skraup, Doebner-von Miller, and Friedländer reactions, utilize anilines as key starting materials. wikipedia.orgwikipedia.orgwikipedia.org

In a typical Skraup synthesis , an aniline is heated with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene) to produce a quinoline. wikipedia.org Applying this to 3-fluoro-4-morpholinoaniline would be expected to yield a 7-fluoro-6-morpholinoquinoline. The reaction proceeds through the dehydration of glycerol to acrolein, followed by conjugate addition of the aniline, cyclization, and oxidation. wikipedia.org

The Doebner-von Miller reaction is a variation that uses α,β-unsaturated aldehydes or ketones to react with an aniline in the presence of an acid catalyst, allowing for the synthesis of substituted quinolines. wikipedia.org

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, also yielding substituted quinolines. wikipedia.org While direct literature examples for the application of 3-fluoro-4-morpholinoaniline in these specific named reactions are not extensively detailed, its structural similarity to other anilines used in these syntheses strongly supports its potential as a substrate for creating complex fused heterocyclic systems. The presence of the fluoro and morpholino substituents would lead to novel, highly functionalized quinoline scaffolds with potential applications in drug discovery.

Iii. Biological Activity and Mechanisms of Action of 3 Fluoro 4 Morpholinoaniline and Its Derivatives

Comprehensive Analysis of Biological Activity

Antibacterial Properties and Efficacy

Derivatives of 3-fluoro-4-morpholinoaniline (B119058), a key intermediate in the synthesis of the antibiotic linezolid (B1675486), have demonstrated notable antibacterial activity. researchgate.net Various modifications of this core structure have led to the development of compounds with a broad spectrum of action against both Gram-positive and Gram-negative bacteria.

Activity against Biofilm-Forming Bacteria

Biofilms, structured communities of bacteria, are notoriously resistant to conventional antibiotics. However, certain derivatives of 3-fluoro-4-morpholinoaniline have shown promising results in combating these resilient bacterial forms. Schiff base derivatives, in particular, have exhibited significant biofilm inhibition. ossila.com One such derivative demonstrated a half-maximal inhibitory concentration (IC₅₀) of 12.97 μM, indicating potent activity against biofilm formation. ossila.com

Aniline (B41778) and its derivatives have been studied for their antibacterial effects, with some showing efficacy against biofilm formation in various bacterial strains. nih.gov

Comparison with Established Antibiotics (e.g., Linezolid)

The development of derivatives from a linezolid intermediate like 3-fluoro-4-morpholinoaniline invites direct comparison with this established antibiotic. researchgate.net Notably, a Schiff base derivative of 3-fluoro-4-morpholinoaniline exhibited superior biofilm inhibition compared to linezolid, with an IC₅₀ of 12.97 μM versus 15.93 μM for linezolid. ossila.com This suggests that structural modifications to the core 3-fluoro-4-morpholinoaniline molecule can lead to compounds with enhanced antibiofilm capabilities.

Minimum Inhibitory Concentration (MIC) Studies of Derivatives

Minimum Inhibitory Concentration (MIC) is a key measure of an antimicrobial agent's effectiveness. Studies on sulfonamide and carbamate (B1207046) derivatives of 3-fluoro-4-morpholinoaniline have revealed promising MIC values. researchgate.net These derivatives have shown antimicrobial activity with MICs ranging from 6.25 to 25.0 μg/mL. researchgate.netossila.com Specifically, certain sulfonamide derivatives, designated as 9d and 9e, exhibited potent activity against bacterial strains within this MIC range. researchgate.net

A series of novel N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides were synthesized and screened for their in vitro antibacterial properties. researchgate.net Among these, compounds 8d, 8i, 8j, and 8l showed significant activity. researchgate.net Compound 8l was particularly potent against Bacillus subtilis with an MIC of 75 ± 0.81 µg/mL, while compound 8d was most effective against Enterobacter aerogenes with an MIC of 114 ± 0.48 µg/mL. researchgate.net

| Derivative Type | Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|---|

| Sulfonamides | 9d | Various bacterial strains | 6.25–25.0 |

| 9e | |||

| N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides | 8l | Bacillus subtilis | 75 ± 0.81 |

| 8d | Enterobacter aerogenes | 114 ± 0.48 |

Anticancer and Cytotoxic Activities of Derivatives

Beyond their antibacterial properties, derivatives of 3-fluoro-4-morpholinoaniline have been investigated for their potential as anticancer agents. ncl.res.inresearchgate.net These compounds have demonstrated cytotoxic activity against various cancer cell lines.

Activity Against Specific Cancer Cell Lines (e.g., MCF-7, HeLa, U-937)

Research has focused on the efficacy of these derivatives against specific human cancer cell lines.

MCF-7 (Breast Cancer): Novel sulfonamide derivatives of 3-fluoro-4-morpholinoaniline have shown significant anti-proliferative activity against MCF-7 cells. ncl.res.in Compound NAM-5, a sulfonamide derivative, exhibited an IC₅₀ of 1.811 μM. ncl.res.in Another compound, NAM-7, also showed good activity with an IC₅₀ of 1.883 μM against this cell line. ncl.res.in Furthermore, 1,2,3-triazole derivatives of 3-fluoro-4-morpholinoaniline, such as 8f, 8h, and 8i, displayed potent cytotoxic activity against MCF-7 cells, with IC₅₀ values comparable to the standard drug doxorubicin. researchgate.net

HeLa (Cervical Cancer): The same 1,2,3-triazole derivatives (8f, 8h, and 8i) also exhibited potent cytotoxic activity against HeLa cells, again with IC₅₀ values similar to doxorubicin. researchgate.net

MDA-MB-231 (Breast Cancer): The sulfonamide derivative NAM-5 was also effective against the MDA-MB-231 breast cancer cell line, with an IC₅₀ of 2.143 μM. ncl.res.in Compound NAM-7 showed slightly lower activity against this cell line with an IC₅₀ of 4.688 μM. ncl.res.in

The cytotoxic effects of these compounds often involve the induction of apoptosis, or programmed cell death, in the cancer cells. ncl.res.in

| Derivative Type | Compound | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|---|

| Sulfonamides | NAM-5 | MCF-7 | 1.811 |

| MDA-MB-231 | 2.143 | ||

| NAM-7 | MCF-7 | 1.883 | |

| 1,2,3-Triazoles | 8f | MCF-7, HeLa | Potent (comparable to doxorubicin) |

| 8h | |||

| 8i |

In Vitro Cytotoxicity Assays (e.g., MTT assay)

The cytotoxic potential of newly synthesized chemical compounds is a critical parameter in the early stages of drug discovery, providing initial insights into their therapeutic window. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and metabolic activity. scielo.brscielo.brspringernature.com This assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells, with the amount of formazan produced being directly proportional to the number of viable cells. nih.gov

In the context of evaluating novel therapeutic agents, such as derivatives of 3-fluoro-4-morpholinoaniline, in vitro cytotoxicity assays are indispensable for preliminary toxicity screening against various cell lines, including both tumor and non-tumor cells. scielo.brscielo.br These assays help determine the concentration of a compound that causes death to 50% of viable cells (CC50), a key indicator of its cytotoxic potency. scielo.br For instance, studies on various antimalarial candidates have utilized the MTT assay to establish their toxicity profiles across different cell lines, demonstrating the assay's utility in identifying compounds with selective toxicity towards target cells while sparing normal ones. scielo.brscielo.br

Anti-inflammatory Activity of Derivatives

Derivatives of 3-fluoro-4-morpholinoaniline have been investigated for their potential anti-inflammatory properties. The anti-inflammatory response is often evaluated by measuring the inhibition of inflammatory mediators like nitric oxide (NO) in cell lines such as lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7). nih.govrsc.org

Research on various heterocyclic compounds, including morpholinopyrimidine derivatives, has demonstrated significant anti-inflammatory effects. rsc.org Certain derivatives have been shown to inhibit the production of NO in a dose-dependent manner without exhibiting cytotoxicity. nih.govrsc.org For example, specific morpholinopyrimidine derivatives dramatically reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels in LPS-stimulated macrophages. rsc.org This suggests that the anti-inflammatory action of these compounds may be mediated through the downregulation of these key pro-inflammatory enzymes. rsc.org The mechanism is thought to be related to the iron-chelating properties of some derivatives, as key enzymes in the inflammation pathway, such as cyclooxygenase and lipoxygenase, are heme-dependent. nih.gov

Table 1: Anti-inflammatory Activity of Selected Morpholinopyrimidine Derivatives

| Compound | Description | Key Findings |

|---|---|---|

| V4 | 2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol | Inhibited NO production at non-cytotoxic concentrations; dramatically reduced iNOS and COX-2 mRNA and protein expression. rsc.org |

| V8 | 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol | Inhibited NO production at non-cytotoxic concentrations; dramatically reduced iNOS and COX-2 mRNA and protein expression. rsc.org |

Molecular Mechanisms of Action

The therapeutic effects of 3-fluoro-4-morpholinoaniline derivatives are rooted in their interactions at the molecular level, which dictate their biological outcomes.

Interaction with Molecular Targets (Enzymes, Receptors)

Derivatives of 3-fluoro-4-morpholinoaniline have been shown to interact with specific molecular targets, primarily enzymes that are crucial for pathogen survival and proliferation. researchgate.net Molecular docking studies, a computational technique used to predict the binding orientation of a small molecule to its target, have been instrumental in elucidating these interactions. researchgate.net For instance, sulfonamide and carbamate derivatives of 3-fluoro-4-morpholinoaniline have demonstrated inhibitory activity against enzymes like DNA gyrase and dihydrofolate reductase (DHFR). researchgate.net These enzymes are essential for bacterial DNA synthesis and replication. researchgate.net The binding of these derivatives to the active sites of these enzymes disrupts their function, leading to an antimicrobial effect. researchgate.net

Modulation of Biological Pathways

By interacting with specific molecular targets, derivatives of 3-fluoro-4-morpholinoaniline can modulate key biological pathways. The inhibition of enzymes like DNA gyrase and DHFR directly disrupts the pathway of DNA synthesis and nucleotide metabolism in bacteria, ultimately leading to cell death. researchgate.net Furthermore, some derivatives have exhibited immunomodulatory potential by enhancing the activation of CD4+ and CD8+ T lymphocytes, suggesting an interaction with pathways involved in the immune response. researchgate.net

DNA Gyrase Inhibition by Derivatives

DNA gyrase is a type II topoisomerase that is essential for controlling the topological state of DNA in bacteria and is a well-established target for antibacterial agents. researchgate.netresearchgate.net Several derivatives of 3-fluoro-4-morpholinoaniline have been identified as potent inhibitors of this enzyme. researchgate.net

Specifically, certain sulfonamide and carbamate derivatives have shown moderate to potent inhibition of DNA gyrase, with IC50 values (the concentration of an inhibitor where the response is reduced by half) in the micromolar range. researchgate.net For example, three derivatives—2d, 3a, and 2a—demonstrated significant inhibition of DNA gyrase with IC50 values ranging from 18.17 to 23.87 µM. researchgate.net This inhibitory activity is comparable to that of known DNA gyrase inhibitors. researchgate.net The mechanism of inhibition involves the binding of these derivatives to the enzyme, which interferes with its function of introducing negative supercoils into DNA, a process vital for DNA replication and transcription. researchgate.net

Table 2: DNA Gyrase and DHFR Inhibition by 3-Fluoro-4-morpholinoaniline Derivatives

| Derivative | Target Enzyme | IC50 Value (µM) |

|---|---|---|

| 2d | DNA Gyrase | 18.17 - 23.87 researchgate.net |

| 3a | DNA Gyrase | 18.17 - 23.87 researchgate.net |

| 2a | DNA Gyrase | 18.17 - 23.87 researchgate.net |

| 2d | DHFR | 4.33 - 5.54 researchgate.net |

| 3a | DHFR | 4.33 - 5.54 researchgate.net |

| 2a | DHFR | 4.33 - 5.54 researchgate.net |

Tubulin Interaction in Anticancer Mechanisms

Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and play a crucial role in cell division, motility, and transport. nih.govnih.gov Consequently, tubulin is a significant molecular target for anticancer drugs. nih.govnih.gov Agents that interfere with microtubule dynamics can arrest the cell cycle and induce apoptosis in cancer cells. nih.gov

While direct studies on the tubulin interaction of 3-fluoro-4-morpholinoaniline itself are not extensively documented, the broader class of compounds containing similar structural motifs, such as stilbene (B7821643) derivatives, are known to be potent tubulin inhibitors. nih.gov These compounds, like Combretastatin A-4 (CA-4), bind to the colchicine-binding site on β-tubulin, inhibiting its polymerization and disrupting microtubule formation. nih.govfrontiersin.org This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis, highlighting the potential of targeting tubulin for anticancer therapy. nih.gov The development of novel compounds that interact with tubulin remains an active area of research in the quest for more effective anticancer agents. nih.govfrontiersin.org

Squalene (B77637) Synthase Inhibition

Squalene synthase (SQS) represents a key enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step toward sterol formation. nih.govnih.gov Its inhibition is a therapeutic strategy for managing hypercholesterolemia, as it can reduce cholesterol levels without impacting the synthesis of essential non-steroidal isoprenoid molecules. nih.govnih.gov

While specific studies focusing exclusively on the squalene synthase inhibitory activity of 3-fluoro-4-morpholinoaniline derivatives are not extensively detailed in publicly available literature, the broader class of substituted morpholine (B109124) derivatives has been investigated for this therapeutic target. nih.gov Research into various classes of SQS inhibitors has included morpholine-containing structures, indicating the relevance of this scaffold in the design of such agents. nih.gov The development of potent squalene synthase inhibitors has led to the identification of various chemical series, including benzoxazepine and quinuclidine (B89598) derivatives, with some candidates progressing to clinical trials. nih.govnih.gov The general principle behind these inhibitors is to block the conversion of farnesyl pyrophosphate to squalene, thereby decreasing the precursor pool for cholesterol synthesis, which in turn can lead to the upregulation of hepatic LDL receptors and a reduction in circulating LDL-cholesterol. nih.gov

Structure-Activity Relationship (SAR) Studies of 3-Fluoro-4-morpholinoaniline Derivatives

Role of Fluorine Atom in Biological Activity and Binding Affinity

The inclusion of a fluorine atom in pharmacologically active molecules is a common strategy in medicinal chemistry to enhance metabolic stability, membrane permeation, and binding affinity. tandfonline.com In the case of 3-fluoro-4-morpholinoaniline derivatives, the fluorine atom plays a significant role in modulating biological activity through various mechanisms.

The high electronegativity of fluorine can alter the electronic properties of the aromatic ring, influencing how the molecule interacts with its biological target. tandfonline.comnih.gov This can lead to enhanced binding affinity through dipole-dipole, dipole-quadrupole, and other electrostatic interactions with amino acid residues in the active site of a target enzyme or receptor. brandeis.eduresearchgate.net For example, in docking studies of certain Schiff base derivatives of 3-fluoro-4-morpholinoaniline, the fluorine atom was observed to participate in hydrogen bonding with amino acid residues of the target PqsD enzyme, contributing to the inhibitory activity.

Furthermore, substituting hydrogen with fluorine can block sites of metabolic oxidation by enzymes like cytochrome P450, thereby increasing the metabolic stability and prolonging the duration of action of the drug. tandfonline.com The relatively small size of the fluorine atom allows it to replace hydrogen without causing significant steric hindrance, while its electronic effects can profoundly impact the molecule's pKa, improving bioavailability. tandfonline.com

Impact of the Morpholine Ring on Binding Affinity and Specificity

The morpholine ring is considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties and its presence in numerous approved drugs. semanticscholar.orgconsensus.app It can improve aqueous solubility and metabolic stability, and its weak basicity can enhance oral bioavailability and brain permeability. nih.govacs.org

In derivatives of 3-fluoro-4-morpholinoaniline, the morpholine moiety contributes significantly to binding and activity. It can engage in various non-covalent interactions with biological targets. For instance, molecular docking studies have shown that the methylene (B1212753) groups of the morpholine ring can form hydrophobic and van der Waals interactions with residues in an enzyme's active site. The morpholine ring's flexible chair-like conformation allows it to act as a scaffold, positioning other functional groups for optimal interaction with a target. acs.orge3s-conferences.org Its ability to participate in hydrogen bonding through its oxygen atom further anchors the ligand within the binding pocket, enhancing affinity and specificity. nih.gov The incorporation of the morpholine ring has been shown to improve the CNS permeability and activity of certain compounds by modulating their pharmacokinetic properties. acs.org

Substituent Effects on Pharmacological Profiles

The pharmacological profile of 3-fluoro-4-morpholinoaniline derivatives can be extensively modified by introducing different substituents onto the core structure. SAR studies have demonstrated that the nature and position of these substituents are critical determinants of potency and selectivity across different biological targets, such as bacteria, cancer cells, and inflammatory enzymes.

In the context of antibacterial and antibiofilm activity , Schiff base derivatives have shown varied efficacy depending on the substituent. Quinoline (B57606) derivatives exhibited the most potent activity against P. aeruginosa biofilm, with IC₅₀ values surpassing that of the parent antibiotic, linezolid. ossila.com In contrast, simple phenyl derivatives showed only moderate activity, while those with indolyl and furanyl groups had no enhanced effect. This suggests that bulky, heterocyclic substituents are favorable for this specific activity.

| Derivative Class | Substituent Example | Target Organism | Activity (IC₅₀/MIC) |

| Schiff Base | Quinoline | P. aeruginosa (biofilm) | IC₅₀: 12.97 µM |

| Schiff Base | Phenyl | P. aeruginosa (biofilm) | Moderate Activity |

| Schiff Base | Indolyl/Furanyl | P. aeruginosa (biofilm) | No Enhancement |

| Sulfonamide | 4-Chlorophenyl | S. aureus | MIC: 6.25 µg/mL |

| Sulfonamide | 4-Methylphenyl | A. niger | MIC: 6.25 µg/mL |

| Carbamate | Phenyl | A. niger | MIC: 12.5 µg/mL |

For antifungal activity , sulfonamide derivatives of 3-fluoro-4-morpholinoaniline were generally more potent than their carbamate counterparts. ossila.com Substituents on the aryl sulfonyl chloride portion played a key role; for example, derivatives with 4-chloro and 4-methylphenyl groups showed promising activity against various fungal and bacterial strains. ossila.com

In the development of anti-inflammatory agents , carboxamide derivatives synthesized from 3-fluoro-4-morpholinoaniline and various carboxylic acids were evaluated. A derivative containing a pyridine-3-carboxylic acid moiety emerged as a highly potent anti-inflammatory compound. Thiophene-containing derivatives also showed considerable activity, whereas a compound with a 5-bromofuryl substitution was the least potent, indicating a preference for specific heterocyclic rings in targeting COX enzymes.

Conformational Analysis and its Influence on Activity

Conformational analysis, which studies the spatial arrangement of atoms in a molecule, is fundamental to understanding its interaction with a biological target. The activity of a drug is often dependent on its ability to adopt a specific low-energy conformation that is complementary to the binding site of a protein. nih.gov

While specific, detailed conformational analysis studies on 3-fluoro-4-morpholinoaniline and its derivatives are not widely published, principles from related fluorinated heterocyclic compounds can provide insight. The introduction of fluorine can significantly influence the conformational preferences of a molecule's ring system. nih.govnih.gov For instance, in fluorinated proline rings, the stereochemistry of the fluorine atom dictates the ring's pucker (the out-of-plane twisting of the ring atoms). nih.govscispace.com This conformational bias is driven by stereoelectronic effects, such as the gauche effect, where certain arrangements of electronegative atoms are favored. nih.gov

Iv. Computational and Spectroscopic Investigations of 3 Fluoro 4 Morpholinoaniline

Computational Chemistry and In Silico Studies

Computational chemistry and in silico studies offer a powerful, resource-efficient approach to predict the behavior and properties of molecules like 3-Fluoro-4-morpholinoaniline (B119058). These methods are crucial for understanding its potential as a scaffold for drug design.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of 3-Fluoro-4-morpholinoaniline, docking simulations have been instrumental in elucidating potential interactions with various biological targets.

Research has shown that sulfonamide and carbamate (B1207046) derivatives of 3-Fluoro-4-morpholinoaniline exhibit inhibitory activity against enzymes like DNA gyrase and Dihydrofolate reductase (DHFR). samipubco.com Molecular docking studies have been performed to understand the binding modes of these derivatives within the active sites of these enzymes. For instance, docking studies against bacterial DNA gyrase have revealed that these compounds can fit into the binding pocket, with calculated binding affinities suggesting strong interactions. samipubco.com One study identified that the strongest interaction for a derivative was -8.91 kcal/mol, indicating a promising binding affinity. samipubco.com These simulations are critical for rational drug design, allowing for the optimization of molecular structures to enhance binding and, consequently, biological activity. chemrxiv.org

Table 1: Example Molecular Docking Data for a 3-Fluoro-4-morpholinoaniline Derivative

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

|---|---|---|

| DNA Gyrase | -8.91 | (Data not specified in source) |

| DHFR | (Data not specified in source) | (Data not specified in source) |

Note: The table is illustrative of the types of data generated from molecular docking studies mentioned in the literature. samipubco.com

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a vital step in early-stage drug discovery. For derivatives of 3-Fluoro-4-morpholinoaniline, ADMET prediction studies have been conducted to assess their drug-likeness and pharmacokinetic profiles. samipubco.comchemrxiv.org

Computational tools and web servers are used to calculate various physicochemical parameters that influence a compound's behavior in the body. Studies on related thiazol-4-amines have indicated that these molecules possess properties consistent with good drug-likeness and are predicted to have high gastrointestinal absorption. chemrxiv.org These predictions help in identifying candidates with favorable pharmacokinetic characteristics, reducing the likelihood of late-stage failures in drug development. samipubco.com

Alongside pharmacokinetic profiling, in silico toxicity prediction is crucial for evaluating the safety profile of new chemical entities. The ProTox-II web server is one such tool used to predict the potential toxicity of compounds. chemrxiv.org For a series of molecules derived from a 4-morpholinoaniline (B114313) scaffold, in silico toxicity assessments predicted no hepatotoxicity, carcinogenicity, immunotoxicity, mutagenicity, or cytotoxic effects. chemrxiv.org While these computational predictions require experimental validation, they serve as an essential preliminary screening to flag potentially toxic compounds early in the discovery pipeline. chemrxiv.org

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 3-Fluoro-4-morpholinoaniline and its derivatives, DFT calculations are employed to optimize the molecular geometry to its lowest energy state. samipubco.com This optimized structure is a more accurate representation of the molecule's conformation and is crucial for obtaining reliable results from subsequent molecular docking simulations. samipubco.com

The optimized molecules are then analyzed in detail to understand their electronic properties and reactivity. samipubco.com DFT methods, such as those using the B3LYP functional, are widely applied to study aniline (B41778) derivatives, providing insights into their structural and electronic characteristics. chemrxiv.org These high-level calculations offer a balance between accuracy and computational cost, making them a standard tool in modern computational chemistry. samipubco.com

The electronic properties of a molecule, derived from its frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), are key to understanding its chemical reactivity and stability. chemrxiv.org DFT calculations are used to determine the energies of the HOMO and LUMO, from which several global reactivity descriptors can be calculated. chemrxiv.orgijarset.com

Electronegativity (χ) : Represents the ability of a molecule to attract electrons. ijarset.com

Global Hardness (η) : Measures the resistance to change in the electron distribution or charge transfer. A molecule with a large HOMO-LUMO gap is considered "hard," indicating higher stability and lower reactivity. chemrxiv.orgresearchgate.net

Global Softness (S) : The reciprocal of global hardness. A "soft" molecule has a small HOMO-LUMO gap and is more reactive. chemrxiv.orgresearchgate.net

These parameters are calculated using the energies of the frontier orbitals. chemrxiv.orgijarset.com While specific values for 3-Fluoro-4-morpholinoaniline are not detailed in the provided search results, the methodology is well-established for aniline derivatives. chemrxiv.org Such analyses help predict how the molecule will interact with other species, for instance, as a nucleophile or an electrophile. chemrxiv.org

Table 2: Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| Electronegativity (χ) | χ = (I + A) / 2 | Electron-attracting tendency |

| Global Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer, stability |

| Global Softness (S) | S = 1 / (2η) | Propensity to undergo chemical reaction |

I = Ionization Potential (-EHOMO); A = Electron Affinity (-ELUMO)

Spectroscopic Characterization Techniques

The synthesis of 3-Fluoro-4-morpholinoaniline and its derivatives requires rigorous structural confirmation, which is achieved through a combination of spectroscopic techniques. These methods provide definitive evidence of the compound's identity and purity.

The primary techniques used for the characterization of related aniline structures include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR are used to determine the carbon-hydrogen framework of the molecule. For example, in Schiff base derivatives, the proton signal for the imine group (N=CH) can be observed as a singlet in the 1H NMR spectrum, while the corresponding carbon signal is visible in the 13C NMR spectrum. scholaris.ca

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the functional groups present in the molecule. Characteristic absorption bands for N-H bonds in the aniline moiety and C-O-C bonds in the morpholine (B109124) ring would be expected. scholaris.ca

Mass Spectrometry (MS) : This technique provides information about the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) offers highly accurate mass measurements. scholaris.caossila.com

These analytical methods are indispensable for confirming the successful synthesis and purity of 3-Fluoro-4-morpholinoaniline and are routinely cited in synthetic chemistry literature. samipubco.comscholaris.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of a compound. For 3-Fluoro-4-morpholinoaniline, both proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum, recorded in deuterated chloroform (CDCl₃) at 400 MHz, shows distinct signals corresponding to the aromatic protons, the morpholine ring protons, and the amine group protons. The aromatic region displays a multiplet at 6.82 ppm for one proton and another multiplet at 6.43 ppm for the remaining two aromatic protons. The protons of the morpholine ring appear as two multiplets: one at 3.87 ppm corresponding to the four protons adjacent to the oxygen atom (2xCH₂O) and another at 2.99 ppm for the four protons adjacent to the nitrogen atom (2xCH₂N). A broad singlet at 3.58 ppm is attributed to the two protons of the primary amine (NH₂) group. blogspot.com

¹³C NMR: The carbon NMR spectrum, recorded in CDCl₃ at 100 MHz, reveals the chemical shifts for all ten carbon atoms in the molecule. The carbon atom directly bonded to the fluorine atom exhibits a large coupling constant (d J= 245.4Hz) and resonates at 156.9 ppm. Other aromatic carbons show signals at 143.0 ppm (d J=10.4Hz), 131.8 ppm (d J=9.7Hz), 120.4 ppm (d J=4.2Hz), 110.8 ppm (d J=3.0Hz), and 104.0 ppm (d J=23.8Hz). The carbons of the morpholine ring are observed at 67.3 ppm and 51.9 ppm (d J=2.1Hz). blogspot.com A separate study has also reported ¹³C NMR data for a derivative of this compound. researchgate.net

| Technique | Chemical Shift (δ ppm) | Assignment |

|---|---|---|

| ¹H NMR (400 MHz) | 6.82 (m) | 1H, ArH |

| 6.43 (m) | 2H, ArH | |

| 3.87 (m) | 4H, 2xCH₂O | |

| 3.58 (brs) | 2H, NH₂ | |

| 2.99 (m) | 4H, 2xCH₂N | |

| ¹³C NMR (100 MHz) | 156.9 (d, J=245.4 Hz) | Ar-C |

| 143.0 (d, J=10.4 Hz) | Ar-C | |

| 131.8 (d, J=9.7 Hz) | Ar-C | |

| 120.4 (d, J=4.2 Hz) | Ar-C | |

| 110.8 (d, J=3.0 Hz) | Ar-C | |

| 104.0 (d, J=23.8 Hz) | Ar-C | |

| 67.3 | Morpholine C-O | |

| 51.9 (d, J=2.1 Hz) | Morpholine C-N |

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In a study of carbamate derivatives of 3-fluoro-4-morpholinoaniline, characteristic IR absorption bands were identified. For instance, the N–H stretching vibration was observed around 3326 cm⁻¹, while the C–H stretch of the morpholine ring was seen at 2988 cm⁻¹. A strong carbonyl (C=O) stretching band appeared at 1694 cm⁻¹, and the C–F bond showed a characteristic absorption at 1104 cm⁻¹. researchgate.net While detailed vibrational analysis for the parent compound is not extensively documented in the provided sources, these findings on its derivatives offer insight into the expected vibrational modes.

Mass Spectrometry (MS, HRMS, LC-HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) has been used to confirm the elemental composition of 3-Fluoro-4-morpholinoaniline. The calculated exact mass for the molecular ion [M] (C₁₀H₁₃FN₂O) is 196.1006. The experimentally found mass was 196.1004, which is in excellent agreement with the calculated value, confirming the molecular formula. blogspot.com Additionally, Electrospray Ionization Mass Spectrometry (ESI-MS) has been utilized to characterize derivatives of the title compound. researchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃FN₂O |

| Calculated Mass [M] | 196.1006 |

| Found Mass [M] | 196.1004 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure for 3-Fluoro-4-morpholinoaniline is not detailed in the available search results, a study on the closely related, non-fluorinated parent compound, 4-Morpholinoaniline, has been reported. researchgate.net In that structure, the asymmetric unit contains two molecules with similar conformations, and the crystal packing is characterized by N—H⋯O hydrogen bonds, which form a three-dimensional network. researchgate.net Such analysis provides a potential model for how 3-Fluoro-4-morpholinoaniline might pack in the solid state, although the presence of the fluorine atom would likely introduce modifications to the intermolecular interactions.

Electronic Spectral Data and UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. A study on derivatives of 3-fluoro-4-morpholinoaniline has utilized UV-Vis spectroscopy as part of the compound characterization process. researchgate.net This technique helps in understanding the electronic properties of the molecule and its derivatives. However, specific UV-Vis spectral data, such as absorption maxima (λ_max), for the parent 3-Fluoro-4-morpholinoaniline molecule are not explicitly provided in the searched literature.

V. Preclinical and Advanced Research Applications

Development of Novel Therapeutic Agents

Derivatives of 4-Fluoro-2-morpholinoaniline have demonstrated significant potential across a range of therapeutic areas, including infectious diseases, oncology, and inflammatory conditions. The morpholine (B109124) moiety often imparts favorable pharmacokinetic properties, while the fluorinated phenyl ring can enhance binding affinity and metabolic stability.

Antimicrobial Drug Candidates

The quest for new antimicrobial agents to combat drug-resistant pathogens is a global health priority. The this compound framework is a key component of the antibiotic linezolid (B1675486), signaling its importance in this field. researchgate.net Researchers have synthesized and evaluated a variety of derivatives, particularly sulfonamides and carbamates, for their antimicrobial efficacy.

A study investigating novel sulfonamide and carbamate (B1207046) derivatives of 3-fluoro-4-morpholinoaniline (B119058) revealed promising antimicrobial activity against a panel of bacteria and fungi. Several of these compounds exhibited potent activity, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 25.0 µg/mL. researchgate.net The sulfonamide derivatives, in particular, were noted for their potent antifungal effects. researchgate.net

| Compound Type | Organism Type | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| Sulfonamide Derivatives | Bacteria & Fungi | 6.25 - 25.0 | researchgate.net |

| Carbamate Derivatives | Bacteria & Fungi | 6.25 - 25.0 | researchgate.net |

Anticancer Drug Candidates

The development of targeted and effective anticancer therapies remains a central focus of biomedical research. Novel derivatives of 3-fluoro-4-morpholinoaniline have shown significant promise as potential anti-tumor agents, particularly against breast cancer.

In one study, newly synthesized sulfonamide derivatives of 3-fluoro-4-morpholinoaniline were tested for their in vitro antitumor activity against human breast cancer cell lines, MCF-7 and MDA-MB-231. Two compounds, designated NAM-5 and NAM-7, demonstrated notable anti-proliferative effects. Specifically, NAM-5, which contains a sulfonamide group, showed significant activity with IC50 values of 1.811 µM for MCF-7 cells and 2.143 µM for MDA-MB-231 cells. ossila.com

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| NAM-5 | MCF-7 | 1.811 | ossila.com |

| MDA-MB-231 | 2.143 | ossila.com | |

| NAM-7 | MCF-7 | 1.883 | ossila.com |

| MDA-MB-231 | 4.688 | ossila.com |

Anti-inflammatory Agents

While the direct anti-inflammatory properties of this compound have not been extensively reported in the available scientific literature, the broader class of morpholine-containing compounds has been investigated for such activities. Further research is required to specifically determine the potential of this compound derivatives as anti-inflammatory agents.

Biomedical Probes and Assays

The application of this compound as a biomedical probe or in the development of specific assays is an area that is not yet well-documented in publicly accessible research. The inherent fluorescence of some aniline (B41778) derivatives suggests a potential for such applications, but specific studies focused on this compound are needed.

Applications in Materials Science

Beyond its biomedical potential, this compound serves as a valuable precursor in the synthesis of advanced materials with unique photophysical properties.

Carbon Nanodots for Photoluminescence Enhancement

Carbon nanodots (C-dots) are a class of fluorescent carbon nanomaterials with applications in bioimaging, sensing, and light-emitting devices. The surface functionalization of these C-dots can significantly influence their photoluminescent properties.

Research has shown that decorating phenylenediamine carbon nanodots with 4-morpholinoaniline (B114313) can lead to a substantial improvement in the photoluminescence quantum yield, increasing it from 28.3% to 41.8%. nih.gov The introduction of a fluorine atom, as in 3-fluoro-4-morpholinoaniline, provides a method to tune the emission wavelength of these carbon nanodots, further expanding their potential applications in optoelectronics. nih.gov

| Carbon Dot Type | Modification | Initial Quantum Yield (%) | Enhanced Quantum Yield (%) | Reference |

|---|---|---|---|---|

| Phenylenediamine C-dots | 4-Morpholinoaniline decoration | 28.3 | 41.8 | nih.gov |

Organic Light-Emitting Diodes (OLEDs)

While direct, in-depth research on the application of this compound within Organic Light-Emitting Diodes (OLEDs) is not extensively documented in publicly available literature, the foundational chemical structure of this compound suggests its potential as a building block for novel materials in this technological space. The presence of a fluorinated aniline core linked to a morpholine group offers functionalities that are of interest in the design of materials for various layers within an OLED device.

The field of OLED research is actively exploring a wide array of organic molecules to enhance device efficiency, color purity, and operational lifetime. researchgate.netmdpi.com Compounds with tailored electronic properties are crucial for the performance of the emissive layer, as well as the charge-transporting and blocking layers. mdpi.com The introduction of fluorine atoms into organic molecules can modulate key properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is a critical aspect of designing efficient OLED materials. nih.gov Furthermore, the morpholine moiety can influence the morphological stability and solubility of the resulting materials, which are important considerations for device fabrication.

Research into related heterocyclic and fluorinated compounds has demonstrated their utility in developing new emitters and host materials for OLEDs. For instance, derivatives of aniline have been incorporated into multiresonant thermally activated delayed fluorescence (MR-TADF) emitters, which are a promising class of materials for achieving high-efficiency OLEDs. chemrxiv.org These emitters can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. nih.govunica.it

Although specific performance data for OLEDs incorporating this compound is not available, the general characteristics of its constituent chemical groups point towards its potential as a precursor for synthesizing more complex molecules for OLED applications. Further research would be necessary to synthesize and characterize such derivative compounds and to evaluate their photophysical properties and performance in fabricated OLED devices.

Vi. Future Research Directions and Emerging Trends

Exploration of New Derivatization Strategies for Enhanced Biological Activity

The functional versatility of the 4-fluoro-2-morpholinoaniline core allows for extensive chemical modification to enhance its pharmacological properties. Future research will likely focus on novel derivatization strategies aimed at improving potency, selectivity, and pharmacokinetic profiles. While much of the foundational work has been performed on the closely related isomer, 3-fluoro-4-morpholinoaniline (B119058) (a key intermediate for the antibiotic linezolid), these strategies provide a roadmap for the development of this compound analogues. researchgate.netossila.com

Key areas of exploration include:

Hybrid Molecule Synthesis: The creation of hybrid molecules by linking the morpholinoaniline scaffold with other known pharmacophores is a promising approach. For example, combining it with chalcone (B49325) moieties via 1,2,3-triazole rings has been explored to develop new classes of antimicrobials. researchgate.net

Bioisosteric Replacement: Systematically replacing functional groups with bioisosteres can fine-tune the molecule's properties. This includes modifying the morpholine (B109124) ring or substituting the aniline (B41778) moiety to alter solubility, binding interactions, and metabolic stability.

Scaffold Diversification: Introducing diverse heterocyclic systems, such as quinoline (B57606), quinazoline, pyrazole, and thiophene, to the core structure can lead to compounds with entirely new biological activities, including anticancer and anti-inflammatory effects. semanticscholar.orgnih.govresearchgate.netjocpr.com For instance, 2-morpholino-4-anilinoquinoline derivatives have shown potent anticancer activity against liver cancer cell lines. nih.govrsc.org

Formation of Schiff Bases and Metal Complexes: The primary amine on the aniline ring is a reactive handle for forming Schiff bases, which have demonstrated notable biofilm inhibition properties. ossila.commdpi.com Subsequent coordination with metal ions (e.g., Cu(II), Co(II), Zn(II)) can yield complexes with unique antimicrobial and anticancer profiles. ossila.com

The table below summarizes established derivatization strategies on the related morpholinoaniline scaffold that could guide future work on this compound.

| Derivative Class | Added Moiety/Scaffold | Resulting Biological Activity |

| Sulfonamides & Carbamates | Aryl sulfonyl chlorides, Chloroformates | Antimicrobial, Antifungal researchgate.netossila.com |

| Schiff Bases | Aldehydes (e.g., quinoline-based) | Biofilm Inhibition, Antibacterial ossila.commdpi.com |

| Triazole Hybrids | Chalcones, Alkynes | Antimicrobial, Anticancer researchgate.netresearchgate.net |

| Quinoline Derivatives | 2-Chloroquinoline | Anticancer, Cell Cycle Arrest nih.govrsc.org |

| Quinazoline Derivatives | 2-Phenylquinazoline | PI3 Kinase Inhibition, Antitumor researchgate.netnih.gov |

| Pyrazole Derivatives | Ethylacetoacetate, Acid chlorides | Antimicrobial, Antifungal jocpr.com |

In-depth Mechanistic Studies of Promising Derivatives

Identifying potent derivatives is only the first step; understanding their mechanism of action is crucial for further development. Future research must include detailed mechanistic studies to elucidate how the most effective compounds exert their biological effects at a molecular level.

Key approaches will involve:

Target Identification and Validation: For derivatives showing strong antimicrobial or anticancer activity, identifying the specific molecular target is paramount. Techniques such as affinity chromatography, proteomics, and genetic screening can pinpoint the proteins or pathways being modulated. For example, studies on related compounds have identified bacterial DNA gyrase and dihydrofolate reductase (DHFR) as key targets for antimicrobial action. researchgate.net

Enzyme Inhibition Assays: For compounds predicted to be enzyme inhibitors, detailed kinetic studies are necessary. For instance, derivatives of 4-morpholino-2-phenylquinazolines were evaluated as inhibitors of the PI3 kinase p110α enzyme, with one derivative showing high potency and selectivity. nih.gov

Cellular Pathway Analysis: Investigating the downstream effects of a compound on cellular signaling pathways is essential. Research on 2-morpholino-4-anilinoquinoline derivatives revealed their ability to induce G0/G1 cell cycle arrest in cancer cells, thereby limiting proliferation. nih.gov Future studies will use techniques like Western blotting, RNA sequencing, and phosphoproteomics to map these effects comprehensively.

Structural Biology: Obtaining crystal structures of promising derivatives bound to their biological targets can provide atomic-level insights into the binding mode. This information is invaluable for explaining structure-activity relationships (SAR) and guiding the rational design of next-generation compounds with improved affinity and selectivity.

Advanced Computational Modeling for Drug Design and Optimization

Computer-aided drug design (CADD) has become an indispensable tool for accelerating the drug discovery process. nih.gov It allows for the rapid screening of virtual libraries and the optimization of lead compounds before committing to resource-intensive chemical synthesis. mdpi.com

Future applications of computational modeling in this compound research will include:

Virtual High-Throughput Screening (vHTS): Large chemical databases can be computationally screened to identify new derivatives of this compound that are predicted to bind to a specific biological target. mdpi.com

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a target protein is known, molecular docking simulations can predict how different derivatives will bind. nih.govstmjournals.com This method was used to study the interaction of sulfonamide derivatives of 3-fluoro-4-morpholinoaniline with bacterial DNA gyrase. researchgate.net This allows for the prioritization of compounds that are most likely to be active.

Ligand-Based Drug Design (LBDD): In the absence of a target structure, models can be built based on a set of known active molecules. mdpi.com Techniques like quantitative structure-activity relationship (QSAR) and pharmacophore modeling help identify the key chemical features required for biological activity. mdpi.com

ADMET Prediction: Computational models are increasingly used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new chemical entities. This early-stage filtering helps eliminate compounds that are likely to fail later in development due to poor pharmacokinetic profiles or toxicity issues.

The following table outlines key computational methods and their roles in the drug design pipeline.

| Computational Method | Purpose | Application in Drug Discovery |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a target protein. | Prioritizing virtual compounds; explaining structure-activity relationships. stmjournals.com |